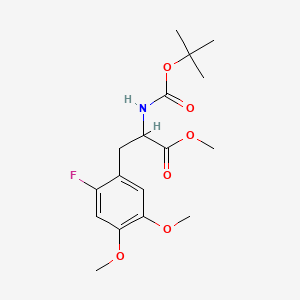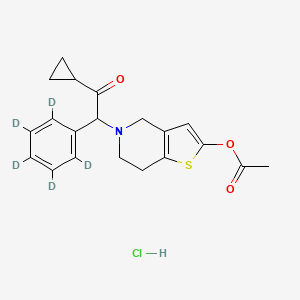
8(14)-脱氢诺孕酯
描述
8(14)-Dehydro Norgestrel is a synthetic progestin, a type of hormone used in various contraceptive formulations. It is a derivative of norgestrel, which is widely used for its potent progestational activity. This compound is known for its ability to mimic the effects of natural progesterone, thereby playing a crucial role in regulating the menstrual cycle and maintaining pregnancy.
科学研究应用
8(14)-Dehydro Norgestrel has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Utilized in contraceptive formulations and hormone replacement therapies.
Industry: Employed in the synthesis of other steroidal drugs and compounds.
作用机制
Target of Action
The primary targets of 8(14)-Dehydro Norgestrel, also known as Norgestrel, are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in regulating reproductive functions, menstrual cycles, and pregnancy.
Mode of Action
Norgestrel, specifically its biologically active levorotary enantiomer, levonorgestrel , binds to the progesterone and estrogen receptors . This binding triggers a series of biochemical reactions that inhibit ovulation, alter the cervical mucus to prevent sperm penetration, and modify the endometrium to prevent implantation .
Biochemical Pathways
The exact biochemical pathways affected by Norgestrel are complex and involve a multitude of reactions. The binding of Norgestrel to its target receptors influences the hypothalamic-pituitary-gonadal axis , affecting the release of gonadotropins. This leads to an inhibition of ovulation and alterations in the uterine lining .
Pharmacokinetics
It is then distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The primary result of Norgestrel’s action is the prevention of pregnancy . By inhibiting ovulation, altering the cervical mucus, and modifying the endometrium, Norgestrel effectively prevents fertilization and implantation .
Action Environment
The action, efficacy, and stability of Norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
8(14)-Dehydro Norgestrel plays a significant role in biochemical reactions, particularly in the context of hormonal regulation. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone receptor, where it acts as an agonist, mimicking the effects of natural progesterone. This interaction leads to the modulation of gene expression and cellular responses. Additionally, 8(14)-Dehydro Norgestrel interacts with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes, which are responsible for its biotransformation and clearance from the body .
Cellular Effects
8(14)-Dehydro Norgestrel exerts various effects on different cell types and cellular processes. In reproductive tissues, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in endometrial cells, it promotes the maintenance of a secretory state, which is essential for pregnancy. It also affects the proliferation and differentiation of these cells. In neuronal cells, 8(14)-Dehydro Norgestrel has been shown to provide neuroprotective effects, potentially through the upregulation of growth factors and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of 8(14)-Dehydro Norgestrel involves its binding to the progesterone receptor, leading to the activation or repression of target genes. This binding induces conformational changes in the receptor, allowing it to interact with specific DNA sequences known as hormone response elements. This interaction regulates the transcription of genes involved in various physiological processes, including reproductive function, cell cycle regulation, and apoptosis. Additionally, 8(14)-Dehydro Norgestrel may inhibit or activate certain enzymes, further influencing cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8(14)-Dehydro Norgestrel can vary over time. Studies have shown that the compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, its effects on cellular function can also change. For example, long-term exposure to 8(14)-Dehydro Norgestrel in cell culture models has been associated with alterations in cell proliferation and differentiation. In in vivo studies, prolonged administration may lead to changes in tissue morphology and function .
Dosage Effects in Animal Models
The effects of 8(14)-Dehydro Norgestrel vary with different dosages in animal models. At low doses, it effectively modulates reproductive function without significant adverse effects. At higher doses, it may cause toxic effects such as liver damage, hormonal imbalances, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
8(14)-Dehydro Norgestrel is involved in several metabolic pathways, primarily those related to steroid metabolism. It is metabolized by cytochrome P450 enzymes, which convert it into various metabolites that are excreted from the body. These metabolic pathways are crucial for regulating the compound’s bioavailability and activity. Additionally, 8(14)-Dehydro Norgestrel may influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 8(14)-Dehydro Norgestrel within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by passive diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, including the progesterone receptor, which facilitates its distribution to target sites. The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
8(14)-Dehydro Norgestrel is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function are influenced by its subcellular localization. For instance, in the nucleus, it interacts with the progesterone receptor to regulate gene expression. In the mitochondria, it may influence cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing 8(14)-Dehydro Norgestrel to specific compartments, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8(14)-Dehydro Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes:
Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.
Ethynylation: Addition of an ethynyl group to the steroid structure.
Dehydrogenation: Removal of hydrogen atoms to form double bonds, creating the dehydro structure.
Industrial Production Methods: Industrial production of 8(14)-Dehydro Norgestrel involves large-scale chemical synthesis using advanced techniques such as:
Catalytic Hydrogenation: To selectively reduce specific bonds.
Chromatographic Purification: To ensure high purity of the final product.
Crystallization: To obtain the compound in a stable, usable form.
化学反应分析
Types of Reactions: 8(14)-Dehydro Norgestrel undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation to form saturated compounds.
Substitution: Halogenation or alkylation at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated steroids.
Substitution Products: Halogenated or alkylated steroids.
相似化合物的比较
Norgestrel: The parent compound, widely used in contraceptives.
Levonorgestrel: A more potent isomer of norgestrel.
Norethisterone: Another synthetic progestin with similar applications.
Uniqueness of 8(14)-Dehydro Norgestrel:
Enhanced Stability: The dehydro structure provides greater stability compared to other progestins.
Specific Receptor Binding: Exhibits high affinity for progesterone receptors, leading to effective contraceptive action.
属性
IUPAC Name |
(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747453 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110785-09-6 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B588173.png)
![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)







![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)
